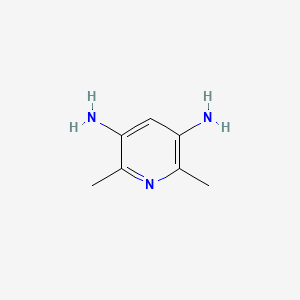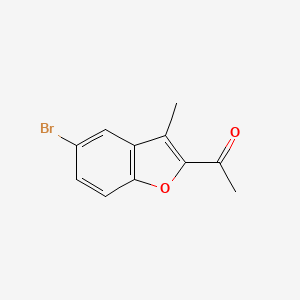
N-benzyl-4-(bromoacetyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a bromoacetyl group, a methyl group, and a phenylmethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- typically involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with N-methyl-N-(phenylmethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide and acetyl groups.
Condensation Reactions: The presence of multiple functional groups allows for condensation reactions with other compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce sulfonic acids or other oxidized products.
Scientific Research Applications
Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and drug development.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzenesulfonyl chloride: Similar in structure but with a bromomethyl group instead of a bromoacetyl group.
4-(2-Bromoacetyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonamide group.
Uniqueness
Benzenesulfonamide, 4-(2-bromoacetyl)-N-methyl-N-(phenylmethyl)- is unique due to its combination of functional groups, which imparts distinct reactivity and biological activity. The presence of both a bromoacetyl and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
58722-37-5 |
|---|---|
Molecular Formula |
C16H16BrNO3S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-benzyl-4-(2-bromoacetyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO3S/c1-18(12-13-5-3-2-4-6-13)22(20,21)15-9-7-14(8-10-15)16(19)11-17/h2-10H,11-12H2,1H3 |
InChI Key |
BWURUNXAXWHZTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


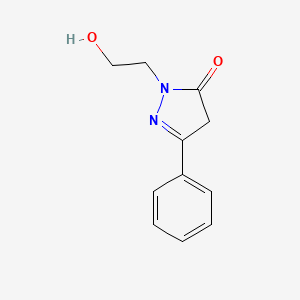
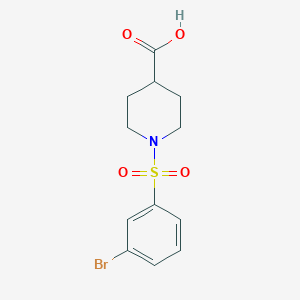
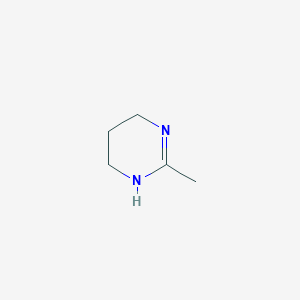
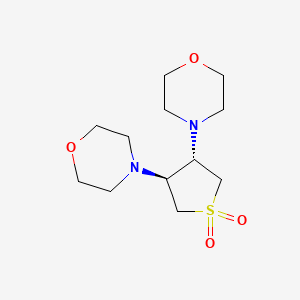
![N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15095856.png)
![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)
![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide](/img/structure/B15095872.png)

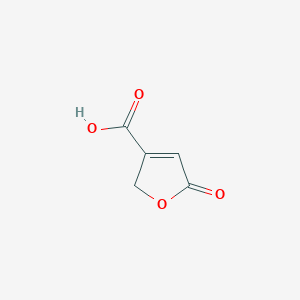

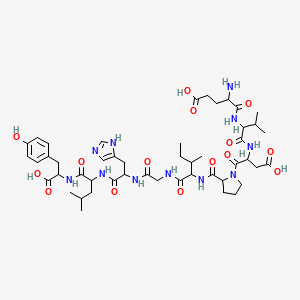
![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)
